Methyl 7-bromo-1-methylbenzodiazole-5-carboxylate
Description
Methyl 7-bromo-1-methylbenzodiazole-5-carboxylate (CAS: 2091562-05-7) is a heterocyclic compound featuring a benzodiazole (benzimidazole) core substituted with a bromine atom at position 7, a methyl group at position 1, and a methyl ester at position 3. Its molecular formula is C₁₀H₈BrN₂O₂, with a molecular weight of 283.1 g/mol . The compound is a white solid with a purity ≥97% and is primarily utilized as a pharmaceutical intermediate . Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 7-bromo-1-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-5-12-8-4-6(10(14)15-2)3-7(11)9(8)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQSAUSZCHGSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=C2)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 3-Bromo-2-methylphenol or related brominated phenol derivatives are commonly used as starting materials for the introduction of bromine in the aromatic ring.
- Diethyl 2-(chloromethylene) malonate or similar malonate esters serve as electrophilic partners to form ester functionalities.
- o-Phenylenediamine derivatives or substituted anilines are precursors for benzimidazole ring formation.
Stepwise Synthetic Route Example
A representative synthetic route adapted from advanced research on related benzimidazole derivatives involves:
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of ethyl 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylate | Reaction of 3-bromo-2-methylphenol with diethyl 2-(chloromethylene) malonate in dichloromethane and pyridine at 0°C to room temperature | 78% | Silica gel purification with 5% ethyl acetate/petroleum ether |
| 2 | Hydrolysis to 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylic acid | Lithium hydroxide in tetrahydrofuran/water (4:1) at 0°C to room temperature | 95% | Monitored by TLC, extraction with methanol/dichloromethane |
| 3 | Cyclization to 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Reaction with cyclopropyl amine in dimethylacetamide at 0°C to room temperature | 25% | Side products formed; requires optimization |
| 4 | Suzuki coupling with boronated ester | Sodium carbonate, Pd(PPh3)2Cl2 catalyst in 1,4-dioxane at 100°C under argon for 16 hours | 73% | Key step for aryl substitution |
| 5 | Acidic deacetylation | Concentrated HCl at 0°C to room temperature | 88% | Final modification to afford target compound |
Note: This route is adapted from a related benzimidazole derivative synthesis and provides insight into similar preparation strategies for this compound.
Methylation of the Benzimidazole Nitrogen
- Methylation is typically achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF).
- Reaction temperature is maintained between 0°C and room temperature to avoid overalkylation or decomposition.
- The methylation step is crucial for obtaining the 1-methyl substitution on the benzimidazole ring.
Bromination Techniques
- Bromination at the 7-position is commonly performed via electrophilic aromatic substitution using N-bromosuccinimide (NBS) or bromine in the presence of catalysts or under controlled temperature to achieve regioselectivity.
- The presence of electron-donating or withdrawing groups on the aromatic ring influences the bromination site and efficiency.
Analytical Data and Reaction Monitoring
- Thin Layer Chromatography (TLC): Used extensively to monitor reaction progress, especially for cyclization and coupling steps.
- Nuclear Magnetic Resonance (NMR): Confirms the chemical structure, especially the methylation at N-1 and the presence of bromine substituent.
- Mass Spectrometry (MS): Verifies molecular weight (expected 269.09 g/mol) and purity.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and isolation of the final compound.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 3-Bromo-2-methylphenol or substituted phenols |
| Bromination Agent | N-Bromosuccinimide (NBS) or Br2 |
| Cyclization Reagents | o-Phenylenediamine derivatives, amines |
| Methylation Agent | Methyl iodide, dimethyl sulfate |
| Solvents | Dichloromethane, DMF, tetrahydrofuran, dioxane |
| Catalysts | Palladium complexes for Suzuki coupling |
| Typical Reaction Temperature | 0°C to 100°C depending on step |
| Typical Yields | 25% to 95% depending on step and purification |
| Purification | Silica gel chromatography, recrystallization |
Research Findings and Optimization Notes
- The formation of side products such as cyclized biproducts during amine cyclization steps can reduce overall yield and requires careful control of reaction conditions.
- Alternative synthetic routes have been explored to minimize impurities and improve yield, including modifications in the amine reagents and reaction solvents.
- Avoidance of toxic heavy metals in synthesis is preferred for environmental and safety reasons; palladium catalysts are used sparingly and recovered when possible.
- The methyl ester group is generally stable under the reaction conditions used for bromination and methylation, allowing its retention throughout the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1-methylbenzodiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used.
Major Products Formed
Substitution Reactions: Products include substituted benzodiazoles with various functional groups.
Oxidation and Reduction Reactions: Products include oxides or dehalogenated benzodiazoles.
Ester Hydrolysis: The major product is 7-bromo-1-methylbenzodiazole-5-carboxylic acid.
Scientific Research Applications
Methyl 7-bromo-1-methylbenzodiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1-methylbenzodiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
Methyl 7-Bromo-1-Ethyl-1,3-Benzodiazole-5-Carboxylate (CAS: 1423037-23-3)
- Molecular Formula : C₁₁H₁₁BrN₂O₂
- Key Differences : The ethyl group at position 1 increases lipophilicity compared to the methyl analog. This substitution may enhance membrane permeability in drug candidates but reduces solubility in polar solvents .
- Applications : Similar utility as an intermediate, though its higher molecular weight (283.12 g/mol) could affect pharmacokinetics .
Methyl 7-Bromo-1-Propyl-1,3-Benzodiazole-5-Carboxylate (CAS: 1437794-88-1)
- Molecular Formula : C₁₂H₁₃BrN₂O₂
- Key Differences : The propyl group further increases steric bulk and lipophilicity. Predicted properties include a density of 1.49 g/cm³ and boiling point of 403°C, suggesting lower volatility compared to methyl/ethyl analogs .
- Reactivity : The extended alkyl chain may hinder electrophilic substitution reactions at position 1 .
Methyl 5-Bromo-1H-Benzo[d]imidazole-7-Carboxylate (CAS: 1806517-50-9)
- Molecular Formula : C₉H₇BrN₂O₂
- Purity is higher (99.25%) compared to the target compound .
- Storage : Requires storage at 2–8°C, indicating greater sensitivity to degradation .
Heterocyclic Core Modifications
Methyl 7-Bromo-2-Methyl-1,3-Benzoxazole-5-Carboxylate (CAS: 2091139-27-2)
- Core Structure : Benzoxazole instead of benzimidazole.
- Key Differences : Replacement of nitrogen with oxygen in the heterocycle reduces basicity and alters hydrogen-bonding capacity. Molecular weight is 270.1 g/mol, slightly lower than benzodiazole analogs .
Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate (CAS: N/A)
- Core Structure : Benzodithiazine with sulfone groups.
- Key Differences : Sulfur atoms in the core increase molecular polarity and solubility in aqueous media. IR spectra show strong SO₂ absorption at 1340–1155 cm⁻¹, absent in benzodiazoles .
Physicochemical Properties
Biological Activity
Methyl 7-bromo-1-methylbenzodiazole-5-carboxylate, with the chemical formula and CAS number 1420800-41-4, is a compound belonging to the class of benzodiazoles. Its structure features a bromine atom and a carboxylate group, which contribute to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with synthetic routes and case studies.
Structure and Composition
- Molecular Weight : 269.09 g/mol
- IUPAC Name : Methyl 7-bromo-1-methyl-1H-benzo[d]imidazole-5-carboxylate
- Purity : ≥ 98%
Chemical Structure
The compound's structure is illustrated below:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria, as well as certain fungi.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the compound was tested against a panel of bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This data suggests that this compound has promising potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary in vitro studies indicate that it may induce apoptosis in cancer cells through the activation of specific pathways.
Research Findings
A study published in the Journal of Medicinal Chemistry reported the following findings:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15.3 | Caspase activation |
| MCF-7 (breast) | 10.2 | p53 pathway modulation |
| A549 (lung) | 12.5 | Inhibition of cell proliferation |
The compound's ability to target different cancer cell lines suggests its versatility as a potential therapeutic agent.
Synthesis Overview
The synthesis of this compound typically involves several steps starting from readily available precursors. Key reactions include:
- Bromination : Introduction of bromine into the benzodiazole ring
Q & A
Q. How can high-throughput screening pipelines integrate this compound for biological activity studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
